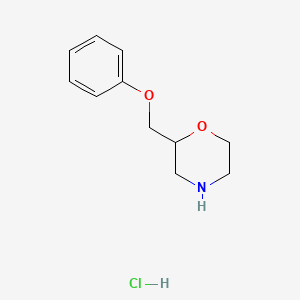

2-(Phenoxymethyl)morpholine hydrochloride

CAS No.: 1429340-96-4

Cat. No.: VC2872705

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429340-96-4 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.7 g/mol |

| IUPAC Name | 2-(phenoxymethyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H |

| Standard InChI Key | GATLMGUFMGHZHK-UHFFFAOYSA-N |

| SMILES | C1COC(CN1)COC2=CC=CC=C2.Cl |

| Canonical SMILES | C1COC(CN1)COC2=CC=CC=C2.Cl |

Introduction

2-(Phenoxymethyl)morpholine hydrochloride is a chemical compound with significant interest in pharmaceutical research due to its potential biological activities. This compound features a morpholine ring, a six-membered ring containing one nitrogen atom and five carbon atoms, with a phenoxymethyl group attached at the second position. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

Stereochemistry and Enantiomers

2-(Phenoxymethyl)morpholine hydrochloride exists as two enantiomers: (2S)-2-(phenoxymethyl)morpholine hydrochloride and (2R)-2-(phenoxymethyl)morpholine hydrochloride. These enantiomers differ in their spatial arrangement of atoms, which can influence their biological activity and interaction with biological targets.

| Enantiomer | CAS Number | Molecular Weight |

|---|---|---|

| (2S)-Form | 661470-52-6 | 229.70300 g/mol |

| (2R)-Form | 661470-53-7 | 229.7 g/mol |

Synthesis

The synthesis of 2-(phenoxymethyl)morpholine hydrochloride typically involves the reaction of phenoxy compounds with morpholine derivatives. Detailed synthetic routes can vary based on specific reactants and conditions used. The compound's synthesis is crucial for understanding its potential applications and biological activities.

Biological Activities and Potential Applications

2-(Phenoxymethyl)morpholine hydrochloride has been studied for its potential as an inhibitor of monoamine transporters. Such compounds are of interest for their therapeutic implications in treating disorders like depression and anxiety by modulating serotonin and norepinephrine levels in the brain.

| Potential Application | Description |

|---|---|

| Monoamine Transporter Inhibition | Modulation of serotonin and norepinephrine levels for treating depression and anxiety. |

| Neurotransmitter Modulation | Interaction with various biological targets to influence neurotransmitter activity. |

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(phenoxymethyl)morpholine hydrochloride, including other morpholine derivatives. These compounds can exhibit different biological activities based on their structural variations.

| Compound | Unique Features |

|---|---|

| 2-(Phenoxymethyl)morpholine | Lacks chirality; may exhibit different biological activity. |

| N-Methylmorpholine | Simple structure; used as a solvent and reagent. |

| 4-(Phenoxymethyl)morpholine | Substituted at position 4; potential variations in activity due to different positioning of functional groups. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume